molecular formula C6H9N5S B2455328 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-03-7

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B2455328
CAS RN: 893746-03-7
M. Wt: 183.23
InChI Key: YUIKTSIKJCEXMM-UHFFFAOYSA-N
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Description

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound with the CAS Number: 893746-03-7. It has a molecular weight of 183.24 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 183.24 . The compound should be stored at room temperature .

Scientific Research Applications

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for scientists. This compound has been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been used to study the effects of drugs on cellular processes, such as apoptosis and cell cycle progression.

Mechanism of Action

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been found to interact with a variety of proteins and enzymes in the body. It has been shown to bind to proteins, such as enzymes, and inhibit their activity. It has also been found to interact with signal transduction pathways, which are responsible for the communication between cells. This interaction can lead to changes in cellular processes, such as apoptosis and cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of protein-protein interactions, such as those involved in signal transduction pathways. Additionally, it has been found to induce apoptosis and cell cycle progression in cells.

Advantages and Limitations for Lab Experiments

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized using different methods, making it relatively easy to obtain. Additionally, it has been found to interact with a variety of proteins and enzymes, making it a useful tool for studying cellular processes. However, it has also been found to have a low solubility in water, making it difficult to use in certain experiments.

Future Directions

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several potential future directions that can be explored. One direction is to further study its interaction with proteins and enzymes, as this could lead to the development of new drugs and treatments. Additionally, further research into its effects on signal transduction pathways could lead to the development of more effective treatments for diseases. Finally, further research into its effects on apoptosis and cell cycle progression could lead to the development of more effective cancer treatments.

Synthesis Methods

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be synthesized using different methods. One popular method is the condensation of 1,2,4-triazol-3-ylacetic acid and isopropyl isothiocyanate. This method involves the reaction of an acid and an isothiocyanate in aqueous ethanol to form the desired product. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 0.2-0.4 MPa for a duration of 1-2 hours. The product is then isolated by filtration and recrystallization.

properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKTSIKJCEXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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